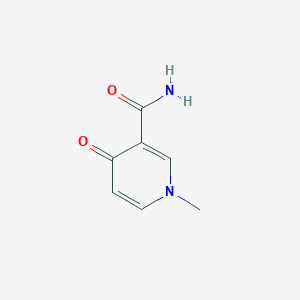

N-Methyl-4-pyridone-3-carboxamide

Description

This compound is a uremic toxin. Uremic toxins can be subdivided into three major groups based upon their chemical and physical characteristics: 1) small, water-soluble, non-protein-bound compounds, such as urea; 2) small, lipid-soluble and/or protein-bound compounds, such as the phenols and 3) larger so-called middle-molecules, such as beta2-microglobulin. Chronic exposure of uremic toxins can lead to a number of conditions including renal damage, chronic kidney disease and cardiovascular disease. N1-Methyl-4-pyridone-5-carboxamide (4PY ) is a normal human metabolite (one of the end products of nicotinamide-adenine dinucleotide (NAD) degradation). 4PY concentration in serum is elevated in non-dialyzed chronic renal failure (CRF) patients when compared with controls. (A3294).

Properties

IUPAC Name |

1-methyl-4-oxopyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-9-3-2-6(10)5(4-9)7(8)11/h2-4H,1H3,(H2,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTLRWTOPTKGYQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=O)C(=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80227697 | |

| Record name | 1,4-Dihydro-1-methyl-4-oxo-3-pyridinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80227697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | N1-Methyl-4-pyridone-3-carboxamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004194 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

769-49-3 | |

| Record name | N1-Methyl-4-pyridone-3-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=769-49-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Dihydro-1-methyl-4-oxo-3-pyridinecarboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000769493 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Dihydro-1-methyl-4-oxo-3-pyridinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80227697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-4-oxo-1,4-dihydropyridine-3-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-DIHYDRO-1-METHYL-4-OXO-3-PYRIDINECARBOXAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VE4S15CI8D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N1-Methyl-4-pyridone-3-carboxamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004194 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Role of N-Methyl-4-pyridone-3-carboxamide in NAD+ Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl-4-pyridone-3-carboxamide (4PY), a terminal metabolite of nicotinamide adenine dinucleotide (NAD+) and niacin, has emerged as a molecule of significant interest in the study of NAD+ metabolism and its implications for human health. Historically considered an inert excretion product, recent evidence suggests 4PY and its derivatives may play active roles in cellular processes, particularly under conditions of metabolic stress and in various pathologies. This technical guide provides an in-depth exploration of the role of 4PY in NAD+ metabolism, detailing its biochemical origins, its impact on cellular energetics and inflammatory pathways, and its potential as a biomarker. This document synthesizes current knowledge, presents quantitative data, outlines key experimental protocols, and provides visual representations of the underlying molecular pathways to serve as a comprehensive resource for the scientific community.

Introduction to NAD+ Metabolism and the Formation of 4PY

Nicotinamide adenine dinucleotide (NAD+) is a ubiquitous and essential coenzyme central to cellular metabolism, participating in a vast array of redox reactions critical for energy production. Beyond its role in bioenergetics, NAD+ is a crucial substrate for several enzyme families, including sirtuins (SIRTs), poly(ADP-ribose) polymerases (PARPs), and CD38/157 glycohydrolases, which are involved in vital cellular processes such as DNA repair, gene expression, and calcium signaling.

The cellular NAD+ pool is maintained through a dynamic balance of biosynthesis and consumption. When NAD+ levels are in excess, or when the salvage pathway is saturated, nicotinamide (NAM), a primary breakdown product of NAD+-consuming enzymes, is catabolized for excretion. This process involves the methylation of NAM by nicotinamide N-methyltransferase (NNMT) to form N1-methylnicotinamide (MNAM). Subsequently, aldehyde oxidase acts on MNAM to produce two primary pyridone metabolites: N-methyl-2-pyridone-5-carboxamide (2PY) and this compound (4PY).[1][2][3] While 2PY is the major metabolite in humans under normal physiological conditions, the ratio of 2PY to 4PY can be altered in various disease states.

The Metabolic Pathway of 4PY Formation

The catabolism of nicotinamide to 4PY is a multi-step enzymatic process primarily occurring in the liver. The pathway serves to clear excess nicotinamide and maintain NAD+ homeostasis.

Quantitative Effects of 4PY and its Derivatives on NAD+ Metabolism

While 4PY itself is a terminal metabolite, its ribosylated and phosphorylated derivatives have been shown to impact cellular NAD+ levels and overall energy balance. The ribonucleoside form, 4-pyridone-3-carboxamide-1-β-D-ribonucleoside (4PYR), can be taken up by cells and phosphorylated to form 4PYR monophosphate (4PYMP), diphosphate (4PYDP), and triphosphate (4PyTP). These molecules can act as structural analogs of NAD+ and its precursors, potentially interfering with NAD+-dependent enzymatic reactions.

| Compound | Cell Type | Concentration | Effect on NAD+ Levels | Effect on ATP Levels | Reference |

| 4PYR | Human Endothelial Cells | Not specified | Depletion | Depletion | [1] |

| 4PYR | 4T1 Breast Cancer Cells | 100 µM (24h) | Significant Decrease | Not specified | [1] |

| 4PYR | 4T1 Breast Cancer Cells | 100 µM (72h) | Significant Decrease | Not specified | [1] |

| 4PYR | LEC and H5V Cells | Not specified | No significant effect on iNAD+ pool | Strong depletion of iATP in H5V cells | [4] |

Note: The quantitative data on the direct effects of 4PY on NAD+ levels are limited, with more research focusing on its ribosylated form, 4PYR.

The Pro-inflammatory Role of 4PY

Recent studies have challenged the notion of 4PY as a biologically inert metabolite. Evidence suggests that at elevated concentrations, as observed in certain pathologies, 4PY can exert pro-inflammatory effects. A key finding is the ability of 4PY to induce the expression of Vascular Cell Adhesion Molecule-1 (VCAM-1) on endothelial cells.[4][5] VCAM-1 plays a critical role in the adhesion and transmigration of leukocytes, a hallmark of inflammation and a key event in the pathogenesis of atherosclerosis.

Experimental Protocols

This section provides an overview of key experimental methodologies for studying the role of 4PY in NAD+ metabolism and related cellular processes.

Quantification of 4PY and NAD+ Metabolites by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of 4PY and other NAD+ metabolites in biological samples.

Sample Preparation (Cell Lysates):

-

Culture cells to the desired confluency.

-

Wash cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells with a cold extraction solvent (e.g., 80% methanol) containing internal standards.

-

Scrape the cells and collect the lysate.

-

Centrifuge at high speed (e.g., 15,000 x g) at 4°C to pellet cellular debris.

-

Collect the supernatant for LC-MS/MS analysis.

LC-MS/MS Parameters:

-

Column: A hydrophilic interaction liquid chromatography (HILIC) column is often used for the separation of polar metabolites like NAD+ and its precursors.

-

Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate or ammonium formate) is typically employed.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection and quantification. Specific precursor-to-product ion transitions for each analyte and internal standard are monitored.

In Vitro PARP-1 Activity Assay

The activity of PARP-1 can be measured using commercially available kits or by developing an in-house assay. The general principle involves the PARP-1 catalyzed transfer of ADP-ribose from NAD+ to a substrate, often histones.

General Protocol:

-

Prepare a reaction mixture containing assay buffer, activated DNA (to stimulate PARP-1), and the test compound (e.g., 4PYR).

-

Add purified recombinant PARP-1 enzyme to the reaction mixture.

-

Initiate the reaction by adding NAD+.

-

Incubate at 37°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction.

-

Detect the amount of poly(ADP-ribose) (PAR) formed using one of the following methods:

-

ELISA-based: Use an anti-PAR antibody for detection.

-

Fluorometric: Use a fluorescently labeled NAD+ analog or a reagent that detects the remaining NAD+.

-

In Vitro SIRT1 Activity Assay

SIRT1 activity is typically measured by monitoring the deacetylation of a fluorescently labeled peptide substrate.

General Protocol:

-

Prepare a reaction mixture containing assay buffer, a fluorogenic SIRT1 substrate, and the test compound (e.g., 4PYR).

-

Add purified recombinant SIRT1 enzyme.

-

Initiate the reaction by adding NAD+.

-

Incubate at 37°C for a specified time.

-

Add a developer solution that generates a fluorescent signal from the deacetylated substrate.

-

Measure the fluorescence using a microplate reader.

VCAM-1 Expression Assay in Endothelial Cells

The effect of 4PY on VCAM-1 expression in endothelial cells (e.g., HUVECs) can be assessed at both the mRNA and protein levels.

Experimental Workflow:

Protocols:

-

RT-qPCR: Isolate total RNA from treated and control cells, reverse transcribe to cDNA, and perform quantitative PCR using primers specific for VCAM-1 and a housekeeping gene for normalization.

-

Western Blot: Prepare total protein lysates, separate proteins by SDS-PAGE, transfer to a membrane, and probe with a primary antibody against VCAM-1, followed by a secondary antibody for detection.

-

Flow Cytometry: For cell surface VCAM-1, detach cells, stain with a fluorescently labeled anti-VCAM-1 antibody, and analyze by flow cytometry.

4PY as a Biomarker

The accumulation of 4PY in various pathological conditions has positioned it as a potential biomarker. Elevated levels of 4PY have been associated with:

-

Chronic Kidney Disease (CKD): Impaired renal clearance leads to a significant accumulation of 4PY, which is considered a uremic toxin.[6][7]

-

Cardiovascular Disease (CVD): High circulating levels of 4PY are independently associated with an increased risk of major adverse cardiovascular events (MACE).[2][4]

-

Recurrent Miscarriage: Studies have shown a correlation between elevated 4PY levels and the risk of recurrent pregnancy loss.[3]

The measurement of 4PY in plasma or urine could, therefore, serve as a valuable tool for risk stratification and monitoring disease progression in these and potentially other conditions.

Conclusion and Future Directions

This compound, once relegated to the status of a simple waste product, is now recognized as a bioactive molecule with the potential to influence cellular function, particularly in the context of inflammation and metabolic disease. Its role as a terminal metabolite of the NAD+ salvage pathway underscores the importance of maintaining a balanced NAD+ metabolome. The pro-inflammatory effects of 4PY, mediated at least in part through the upregulation of VCAM-1, provide a plausible mechanistic link between altered NAD+ metabolism and cardiovascular pathology.

Future research should focus on several key areas:

-

Elucidating the precise molecular mechanisms by which 4PY and its derivatives exert their cellular effects.

-

Conducting further quantitative studies to establish clear dose-response relationships between 4PY/4PYR and NAD+ levels, as well as the activity of NAD+-dependent enzymes.

-

Exploring the therapeutic potential of modulating 4PY levels or blocking its downstream effects in relevant disease models.

-

Validating the clinical utility of 4PY as a biomarker in large-scale prospective studies.

A deeper understanding of the multifaceted role of 4PY in NAD+ metabolism will undoubtedly open new avenues for the diagnosis, prevention, and treatment of a range of metabolic and inflammatory diseases.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Measurement of Sirtuin Enzyme Activity Using a Substrate-Agnostic Fluorometric Nicotinamide Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Pyridone-3-carboxamide-1-β-D-ribonucleoside (4PYR)—A Novel Oncometabolite Modulating Cancer-Endothelial Interactions in Breast Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. High Concentrations of Circulating 2PY and 4PY—Potential Risk Factor of Cardiovascular Disease in Patients with Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [PDF] Targeted, LCMS-based Metabolomics for Quantitative Measurement of NAD+ Metabolites | Semantic Scholar [semanticscholar.org]

- 7. A Pilot Study Investigating Changes in the Human Plasma and Urine NAD+ Metabolome During a 6 Hour Intravenous Infusion of NAD+ - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Discovery and Synthesis of N-Methyl-4-pyridone-3-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-4-pyridone-3-carboxamide, also known as 4PY or N-Me-4PY, is a key metabolite in the catabolism of nicotinamide adenine dinucleotide (NAD+). As a breakdown product of niacin (Vitamin B3), its presence and concentration in biological fluids are of significant interest in metabolic studies and are increasingly being investigated for their association with various physiological and pathological states, including cardiovascular disease.[1][2] This technical guide provides a comprehensive overview of the discovery, synthesis, and analysis of this compound, tailored for researchers and professionals in drug development.

Physicochemical Properties

This compound is a heterocyclic aromatic compound belonging to the nicotinamide family.[3] It is an extremely weak basic (essentially neutral) compound.[3]

| Property | Value | Reference |

| CAS Number | 769-49-3 | [4] |

| Molecular Formula | C₇H₈N₂O₂ | [4] |

| Molecular Weight | 152.15 g/mol | [4] |

| Melting Point | 176 °C |

Biosynthesis and Biological Significance

This compound is a terminal product of the NAD+ salvage pathway. In this pathway, nicotinamide is methylated to form N-methylnicotinamide (NMN), which is then oxidized by aldehyde oxidase to yield this compound and its isomer, N-methyl-2-pyridone-5-carboxamide (2PY).[5][6] This biosynthetic process primarily occurs in the liver.[7][8]

The level of this compound in urine can serve as an indicator of in vivo aldehyde oxidase activity.[9] Its quantification in biological samples is crucial for understanding NAD+ metabolism and the impact of various physiological and pathological conditions on this pathway.[10]

Signaling Pathway: NAD+ Catabolism

The following diagram illustrates the key steps in the catabolism of NAD+ leading to the formation of this compound.

Chemical Synthesis

A common and effective method for the chemical synthesis of this compound starts from 4-chloronicotinic acid. The following protocol is a multi-step process involving esterification, methoxylation, amidation, and methylation.[9]

Experimental Protocol: Synthesis from 4-Chloronicotinic Acid

Step 1: Synthesis of O-methyl 4-methoxypyridine-3-carboxylate

-

To a solution of 4-chloronicotinic acid (1.0 g, 6.34 mmol) in anhydrous methanol (18.5 mL), add acetyl chloride (1.42 mL) at 0 °C.

-

Stir the reaction mixture under a nitrogen atmosphere overnight at 65–70 °C.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Dissolve the crude product in a saturated sodium bicarbonate (NaHCO₃) solution (to achieve a pH of 8–9) and extract with chloroform (CHCl₃) (2 x 15 mL).[9]

Step 2: Synthesis of 4-methoxypyridine-3-carboxamide

This step involves the conversion of the ester to an amide. While the specific details for this intermediate are not fully elaborated in the provided source, a general amidation procedure would involve reacting the ester with ammonia or an ammonia equivalent.

Step 3: Synthesis of 1-N-methyl-4-oxo-pyridine-3-carboxamide

-

To a solution of 4-methoxypyridine-3-carboxamide (438 mg, 2.88 mmol) in a methanol:water (9:1) mixture (10 mL), add iodomethane (1.74 mL, 28 mmol).

-

Stir the reaction under a nitrogen atmosphere for 24 hours at 60 °C.

-

After 24 hours, cool the mixture in an ice bath for 1 hour.

-

Filter the resulting yellow precipitate, wash with methanol, and dry under high vacuum.

-

The final product, this compound, is obtained with a reported yield of 65% and generally does not require further purification.[9]

Quantitative Data: Synthesis

| Step | Product | Starting Material | Yield | Purity | Reference |

| 3 | This compound | 4-methoxypyridine-3-carboxamide | 65% | High (no purification needed) | [9] |

Characterization of the synthesized compound is typically performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity.[9] Commercial suppliers of this compound often provide a Certificate of Analysis with HPLC purity data, which is typically >98%.[4]

Quantitative Analysis in Biological Samples

The quantification of this compound in biological matrices, such as urine, is essential for metabolic studies. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common analytical techniques employed for this purpose.[11][12]

Experimental Protocol: LC-MS/MS Analysis of Urine Samples

The following is a general workflow for the analysis of this compound in urine.

1. Sample Preparation:

-

Enzymatic Deconjugation: To measure total concentrations (free and conjugated forms), urine samples may be treated with a deconjugating enzyme.

-

Solid Phase Extraction (SPE): SPE is often used for sample clean-up and concentration. A common approach involves using a mixed-mode (reverse-phase/anion-exchange) sorbent.[12]

2. Chromatographic Separation:

-

Column: A C18 reversed-phase column is frequently used.[11]

-

Mobile Phase: A typical mobile phase consists of an aqueous buffer (e.g., 10 mM potassium dihydrogenphosphate) with an organic modifier like acetonitrile. The pH is often adjusted to be acidic (e.g., pH 3.0 with phosphoric acid).[11]

-

Gradient Elution: A gradient elution is typically employed to achieve optimal separation of the analyte from other matrix components.

3. Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in positive mode is commonly used.

-

Detection: Tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound are monitored.

Quantitative Data: Analytical Method

| Parameter | Value | Reference |

| Technique | HPLC-UV | |

| Column | 7-ODS-L (250 mm x 4.6 mm, 7 µm) | [11] |

| Mobile Phase | 10 mM KH₂PO₄-acetonitrile (96:4, v/v), pH 3.0 | [11] |

| Flow Rate | 1.0 mL/min | [11] |

| Detection | UV at 260 nm | [11] |

| Detection Limit | 2 pmol (304 pg) | [11] |

| Analysis Time | ~15 min | [11] |

Experimental Workflow: LC-MS/MS Analysis

The logical flow for a typical quantitative analysis of this compound in a biological sample is depicted below.

Conclusion

This compound is a significant metabolite in the NAD+ catabolic pathway, and its study provides valuable insights into cellular metabolism. The availability of robust chemical synthesis protocols and sensitive analytical methods enables researchers to investigate its role in health and disease. This guide offers a foundational understanding of the key technical aspects related to the discovery and synthesis of this important molecule, providing a valuable resource for scientists and professionals in the field. Further research into the enzyme kinetics of aldehyde oxidase and the development of alternative synthetic routes will continue to advance our understanding of this compound.[1][13][14][15][16]

References

- 1. Mechanistic evaluation of substrate inhibition kinetics observed from aldehyde oxidase-catalyzed reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N1-Methyl-4-pyridone-3-carboxamide - Wikipedia [en.wikipedia.org]

- 3. Human Metabolome Database: Showing metabocard for N1-Methyl-4-pyridone-3-carboxamide (HMDB0004194) [hmdb.ca]

- 4. bdg.co.nz [bdg.co.nz]

- 5. goldmanlaboratories.com [goldmanlaboratories.com]

- 6. Synthesis, Detection, and Metabolism of Pyridone Ribosides, Products of NAD Overoxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. THE BIOSYNTHESIS this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The pathway for the biosynthesis of N 1-methyl-4-pyridone-3-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Defining NAD(P)(H) Catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Simultaneous micro-determination of nicotinamide and its major metabolites, N1-methyl-2-pyridone-5-carboxamide and N1-methyl-4-pyridone-3-carboxamide, by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A Sensitive SPE-LC-MS/MS Method for Determination of Selected Veterinary Drugs and Other Organic Contaminants in Human Urine: Development, Validation, and Application Study [mdpi.com]

- 13. Evidence for Substrate-Dependent Inhibition Profiles for Human Liver Aldehyde Oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. semanticscholar.org [semanticscholar.org]

- 15. Enzyme Kinetics, Pharmacokinetics, and Inhibition of Aldehyde Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Aldehyde oxidase mediated drug metabolism: an underpredicted obstacle in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biochemical Pathway of N-Methyl-4-pyridone-3-carboxamide (4PY) Formation

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl-4-pyridone-3-carboxamide (4PY), a major catabolite of nicotinamide (a form of vitamin B3), is a crucial biomarker in studies of NAD+ metabolism and has implications in various physiological and pathological states. This technical guide provides a comprehensive overview of the biochemical pathway leading to the formation of 4PY. It details the enzymatic conversion of N-methyl-nicotinamide (MNA) to 4PY, catalyzed by aldehyde oxidase (AOX), and places this reaction within the broader context of NAD+ metabolism. This document includes a summary of quantitative data on metabolite levels, detailed experimental protocols for the analysis of this pathway, and visualizations of the key processes to facilitate a deeper understanding for researchers in drug development and metabolic studies.

Introduction: The Significance of 4PY in Nicotinamide Metabolism

Nicotinamide adenine dinucleotide (NAD+) is a central coenzyme in cellular redox reactions and a substrate for various signaling enzymes, playing a critical role in energy metabolism, DNA repair, and cell signaling. The catabolism of NAD+ generates nicotinamide, which can be recycled back to NAD+ via the salvage pathway or be further metabolized for excretion. A key step in the excretion pathway is the methylation of nicotinamide to N-methyl-nicotinamide (MNA) by nicotinamide N-methyltransferase (NNMT). MNA is then oxidized to form two primary pyridone metabolites: N-methyl-2-pyridone-5-carboxamide (2PY) and this compound (4PY).[1][2] The formation of these pyridones is a critical route for the elimination of excess nicotinamide.

The ratio and concentration of these metabolites, particularly 4PY, in biological fluids such as urine and plasma, are often used as indicators of NAD+ turnover and nicotinamide metabolism.[3][4] Altered levels of these metabolites have been associated with various conditions, including kidney disease and certain types of cancer. Therefore, a thorough understanding of the biochemical pathway of 4PY formation is essential for researchers studying NAD+ metabolism and its role in health and disease.

The Biochemical Pathway of 4PY Formation

The formation of this compound is a two-step enzymatic process that begins with the methylation of nicotinamide, followed by the oxidation of the resulting product.

Step 1: Methylation of Nicotinamide to N-methyl-nicotinamide (MNA)

The initial step in this catabolic pathway is the methylation of nicotinamide at the N1 position of the pyridine ring to form N-methyl-nicotinamide (MNA). This reaction is catalyzed by the enzyme Nicotinamide N-methyltransferase (NNMT) , a cytosolic enzyme primarily found in the liver. The methyl group donor for this reaction is S-adenosyl-L-methionine (SAM), which is converted to S-adenosyl-L-homocysteine (SAH) in the process.

-

Enzyme: Nicotinamide N-methyltransferase (NNMT)

-

Substrates: Nicotinamide, S-adenosyl-L-methionine (SAM)

-

Products: N-methyl-nicotinamide (MNA), S-adenosyl-L-homocysteine (SAH)

-

Location: Cytosol, primarily in the liver

Step 2: Oxidation of MNA to this compound (4PY)

The second and final step is the oxidation of N-methyl-nicotinamide (MNA) to this compound (4PY). This reaction is catalyzed by Aldehyde Oxidase (AOX) , specifically the human isoform AOX1.[5] AOX is a cytosolic molybdo-flavoenzyme that plays a significant role in the metabolism of various xenobiotics and endogenous compounds. In this reaction, an oxygen atom is incorporated into the pyridine ring of MNA, leading to the formation of the pyridone structure. It is important to note that AOX also catalyzes the formation of the isomeric product, N-methyl-2-pyridone-5-carboxamide (2PY), from MNA.[5][6]

-

Enzyme: Aldehyde Oxidase 1 (AOX1)

-

Substrate: N-methyl-nicotinamide (MNA)

-

Product: this compound (4PY) (and N-methyl-2-pyridone-5-carboxamide, 2PY)

-

Location: Cytosol, primarily in the liver

The overall pathway is a critical component of the body's mechanism to handle excess nicotinamide and maintain NAD+ homeostasis.

Quantitative Data on Nicotinamide Metabolites

| Metabolite | Biological Fluid | Concentration/Excretion Rate | Reference |

| N-methyl-nicotinamide (MNA) | Urine | Lower excretion compared to 2PY. | [7] |

| N-methyl-2-pyridone-5-carboxamide (2PY) | Urine | Median excretion of 178.1 µmol/day in renal transplant recipients and 155.6 µmol/day in healthy kidney donors. | [7] |

| This compound (4PY) | Urine | 7.12 ± 3.25 µmol/day in Japanese students. This is approximately one-fourth of MNA and one-ninth of 2PY excretion. | [3] |

| This compound (4PY) | Plasma | Approximately 54 µg per 100 ml three hours after ingestion of 600 mg of nicotinamide. | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of 4PY formation.

Quantification of 4PY and Related Metabolites by High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from a method for the simultaneous micro-determination of nicotinamide and its major metabolites.[9]

Objective: To quantify the levels of this compound (4PY), N-methyl-2-pyridone-5-carboxamide (2PY), and nicotinamide in biological samples (e.g., urine).

Materials:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 7-ODS-L, 250 mm x 4.6 mm I.D., 7 µm particle size)

-

Potassium dihydrogenphosphate (KH₂PO₄)

-

Acetonitrile (ACN)

-

Phosphoric acid (H₃PO₄)

-

Isonicotinamide (internal standard)

-

Standards for nicotinamide, 2PY, and 4PY

-

Biological samples (e.g., urine)

Procedure:

-

Sample Preparation:

-

Thaw frozen urine samples at room temperature.

-

Centrifuge the samples at 10,000 x g for 10 minutes to remove any particulate matter.

-

Dilute the supernatant with the mobile phase as needed.

-

Add a known concentration of the internal standard (isonicotinamide) to each sample.

-

-

HPLC Analysis:

-

Mobile Phase: 10 mM potassium dihydrogenphosphate-acetonitrile (96:4, v/v). Adjust the pH to 3.0 with concentrated phosphoric acid.

-

Flow Rate: 1.0 ml/min.

-

Column: 7-ODS-L (250 mm x 4.6 mm I.D., 7 µm).

-

Detection: UV at 260 nm.

-

Injection Volume: 20 µL.

-

-

Quantification:

-

Generate a standard curve by injecting known concentrations of nicotinamide, 2PY, and 4PY standards.

-

Calculate the concentration of each analyte in the samples by comparing their peak areas (normalized to the internal standard) to the standard curve.

-

The reported detection limits for this method are approximately 2 pmol for both 2PY and 4PY.[9]

-

Aldehyde Oxidase (AOX) Activity Assay in Human Liver Cytosol

This protocol provides a general framework for measuring the activity of AOX towards a substrate like MNA using human liver cytosol.[10]

Objective: To determine the in vitro metabolic activity of aldehyde oxidase in human liver cytosol using N-methyl-nicotinamide as a substrate.

Materials:

-

Human liver cytosol (commercially available)

-

N-methyl-nicotinamide (MNA) (substrate)

-

Potassium phosphate buffer (pH 7.4)

-

Menadione (a specific AOX inhibitor, for control experiments)

-

Acetonitrile (ACN) or other suitable quenching solution

-

LC-MS/MS system for product quantification

Procedure:

-

Reaction Setup:

-

Prepare a reaction mixture containing human liver cytosol (e.g., 0.5 mg/mL protein concentration) in potassium phosphate buffer (pH 7.4).

-

For inhibitor control wells, pre-incubate the cytosol with an AOX inhibitor like menadione (e.g., 10 µM) for a few minutes.

-

Pre-warm the reaction mixture to 37°C.

-

-

Initiation of Reaction:

-

Initiate the reaction by adding the substrate, MNA, to the reaction mixture. The final concentration of MNA should be varied to determine kinetic parameters.

-

-

Incubation and Sampling:

-

Incubate the reaction at 37°C.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), collect aliquots of the reaction mixture.

-

-

Quenching the Reaction:

-

Immediately stop the reaction in the collected aliquots by adding a quenching solution (e.g., 2 volumes of cold acetonitrile).

-

-

Sample Processing and Analysis:

-

Centrifuge the quenched samples to precipitate proteins.

-

Analyze the supernatant for the formation of the product, 4PY (and 2PY), using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Plot the concentration of the product formed over time to determine the initial reaction velocity.

-

If substrate depletion is measured, the rate of disappearance can be used to calculate intrinsic clearance.

-

By varying the substrate concentration, enzyme kinetic parameters (Km and Vmax) can be determined using Michaelis-Menten kinetics, though specific values for MNA with human AOX1 are not well-documented in the literature.

-

Visualizations of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key biochemical pathway and a general experimental workflow.

Caption: Biochemical pathway of nicotinamide catabolism leading to the formation of 2PY and 4PY.

Caption: General experimental workflow for an aldehyde oxidase (AOX) activity assay.

Conclusion

The formation of this compound is a key step in the catabolism of nicotinamide, driven by the sequential action of nicotinamide N-methyltransferase and aldehyde oxidase. Understanding this pathway is crucial for interpreting metabolic studies and for the development of drugs that may interact with these enzymes. The provided quantitative data, experimental protocols, and visual diagrams offer a solid foundation for researchers to delve into the intricacies of 4PY formation and its role in human physiology and disease. Further research is warranted to elucidate the precise kinetic parameters of human AOX1 in the conversion of MNA to 4PY, which will enhance the accuracy of metabolic modeling and our understanding of NAD+ homeostasis.

References

- 1. Aldehyde Oxidase Reaction Phenotyping | Evotec [evotec.com]

- 2. The impact of single nucleotide polymorphisms on human aldehyde oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] Aldehyde Oxidase-Catalyzed Metabolism of N1-Methylnicotinamide in Vivo and in Vitro in Chimeric Mice with Humanized Liver | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Aldehyde oxidase 1 (AOX1) in human liver cytosols: quantitative characterization of AOX1 expression level and activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Nicotinamide methylation and its relation to NAD synthesis in rat liver tissue culture. Biochemical basis for the physiological activities of 1-methylnicotinamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mechanism and kinetics of turnover inhibitors of nicotinamide N-methyl transferase in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bmrservice.com [bmrservice.com]

N-Methyl-4-pyridone-3-carboxamide and its link to cardiovascular disease

An In-depth Technical Guide on N-Methyl-4-pyridone-3-carboxamide and its Link to Cardiovascular Disease

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Recent advancements in metabolomics have identified this compound (4PY), a terminal metabolite of excess niacin (Vitamin B3), as a novel and significant contributor to cardiovascular disease (CVD) risk.[1][2][3] This discovery has unveiled a previously unrecognized pathway linking niacin metabolism to vascular inflammation, a cornerstone in the pathogenesis of atherosclerosis and subsequent major adverse cardiovascular events (MACE).[2][4][5] This technical guide provides a comprehensive overview of the core science behind 4PY, including its biochemical origins, its mechanistic link to vascular inflammation, quantitative data from key clinical studies, detailed experimental protocols, and visualizations of the involved signaling pathways and experimental workflows.

Introduction: The Niacin Paradox and the Emergence of 4PY

Niacin has a paradoxical history in cardiovascular medicine. While high-dose niacin can lower LDL cholesterol, clinical trials have shown a disappointing lack of corresponding reduction in cardiovascular events, and in some cases, increased overall mortality.[3][6] This has led to the hypothesis of unaccounted-for adverse effects. The identification of 4PY and its pro-inflammatory properties offers a compelling explanation for this paradox.[3]

Untargeted metabolomics analyses of large patient cohorts have consistently demonstrated a strong association between elevated plasma levels of 4PY and increased risk for MACE, independent of traditional risk factors.[1][3][7] These findings position 4PY as a potential new biomarker for residual cardiovascular risk and a therapeutic target for novel interventions.

Biochemical Pathway of 4PY Formation

This compound is not a direct dietary component but rather a product of the body's metabolism of excess niacin.[8] When the body's requirement for nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme for which niacin is a precursor, is saturated, the surplus niacin is catabolized.

The pathway proceeds as follows:

-

Excess Niacin/NAD+ : Dietary niacin and tryptophan contribute to the body's NAD+ pool.[1]

-

Methylation : Excess nicotinamide is methylated by nicotinamide N-methyltransferase (NNMT) to form 1-methylnicotinamide (MNA).

-

Oxidation : MNA is then oxidized by aldehyde oxidase 1 (AOX1) to produce two main terminal metabolites: this compound (4PY) and its structural isomer, N-Methyl-2-pyridone-5-carboxamide (2PY).[9]

Genetic factors also play a role. A genetic variant, rs10496731, in the gene encoding aminocarboxymuconate semialdehyde decarboxylase (ACMSD), an enzyme that regulates de novo NAD+ synthesis from tryptophan, has been significantly associated with circulating levels of both 2PY and 4PY.[1][10]

Figure 1: Simplified biochemical pathway of 4PY formation from excess niacin.

The Mechanistic Link to Cardiovascular Disease: Vascular Inflammation

The primary mechanism by which 4PY contributes to cardiovascular disease is through the induction of vascular inflammation.[1][4] This process is initiated by the activation of endothelial cells, the thin layer of cells lining the blood vessels.

Key molecular events include:

-

Upregulation of VCAM-1 : In vitro and in vivo studies have demonstrated that physiological levels of 4PY, but not its isomer 2PY, directly induce the expression of Vascular Cell Adhesion Molecule-1 (VCAM-1) on the surface of endothelial cells.[1][6]

-

Leukocyte Adhesion : VCAM-1 is a critical adhesion molecule that facilitates the binding of leukocytes (white blood cells) to the endothelial surface.[9] Experiments using intravital microscopy in mouse models have confirmed that 4PY treatment enhances the adherence of leukocytes to the vessel wall.[1]

-

Atherogenesis : The adhesion and subsequent transmigration of leukocytes into the sub-endothelial space is a foundational step in the development of atherosclerotic plaques.

Bioinformatic analyses of transcriptomic data from endothelial cells treated with 4PY also suggest the enrichment of pathways related to transcriptional regulation and WNT signaling, indicating a broader impact on endothelial cell function.[1]

Figure 2: Signaling pathway of 4PY-induced vascular inflammation.

Quantitative Data from Clinical and Preclinical Studies

The association between 4PY and cardiovascular risk is supported by robust quantitative data from multiple large-scale studies.

Table 1: Association of 4PY Levels with Major Adverse Cardiovascular Events (MACE)

| Cohort | Number of Participants (n) | Follow-up Period | Hazard Ratio (HR) for MACE (Highest vs. Lowest Quartile of 4PY) | 95% Confidence Interval (CI) |

| U.S. Validation Cohort | 2,331 | 3 years | 1.89 | 1.26–2.84 |

| European Validation Cohort | 832 | 3 years | 1.99 | 1.26–3.14 |

| Data sourced from Ferrell et al., Nature Medicine (2024).[1][7] |

Table 2: Correlation between 4PY and Soluble VCAM-1 (sVCAM-1)

| Cohort | Number of Participants (n) | Correlation Coefficient (rho) | P-value |

| U.S. Validation Cohort Subset | 974 | 0.18 | 1.1 x 10⁻⁸ |

| Data sourced from Ferrell et al., Nature Medicine (2024).[1][7] |

These data highlight a consistent and statistically significant association between higher circulating levels of 4PY and both an increased risk of future cardiovascular events and elevated levels of a key inflammatory marker.

Experimental Protocols

The following sections outline the methodologies used in the key experiments that established the link between 4PY and vascular inflammation. These protocols are based on the descriptions provided in the primary literature.[1][11]

In Vitro Endothelial Cell Activation Assay

-

Objective : To determine the direct effect of 4PY on VCAM-1 expression in vascular endothelial cells.

-

Cell Culture : Human aortic endothelial cells (HAECs) are cultured in standard endothelial growth medium supplemented with growth factors. Cells are maintained in a humidified incubator at 37°C and 5% CO₂.

-

Treatment : Confluent monolayers of HAECs are treated with physiological concentrations of 4PY, its isomer 2PY (as a negative control), or a vehicle control (e.g., sterile phosphate-buffered saline). Lipopolysaccharide (LPS) is often used as a positive control for inducing an inflammatory response. The typical treatment duration is 4-6 hours.

-

Endpoint Analysis :

-

mRNA Expression : Total RNA is extracted from the cells. The expression level of VCAM1 mRNA is quantified using real-time quantitative polymerase chain reaction (RT-qPCR).

-

Protein Expression : Cell lysates are collected, and total protein is quantified. VCAM-1 protein levels are determined by Western blotting using a specific anti-VCAM-1 antibody.

-

Transcriptomics : For a global view of gene expression changes, RNA sequencing (RNA-seq) is performed on the extracted RNA.[2] Differential gene expression analysis is then conducted to identify genes and pathways affected by 4PY treatment.

-

In Vivo Mouse Model of Vascular Inflammation

-

Objective : To investigate the effect of 4PY on VCAM-1 expression and leukocyte adhesion in a living organism.

-

Animal Model : C57BL/6 mice are commonly used for these studies.

-

Treatment : Mice are administered 4PY, 2PY, or a vehicle control via intraperitoneal (i.p.) injection. To maintain elevated circulating levels, injections may be repeated (e.g., at 0, 2, and 4 hours).

-

Endpoint Analysis :

-

Aortic VCAM-1 Expression : After a set period (e.g., 6 hours after the first injection), mice are euthanized, and the aortas are harvested. The expression of VCAM-1 on the aortic endothelium is assessed using immunohistochemistry with an anti-VCAM-1 antibody.

-

Leukocyte Adhesion : Intravital microscopy is used to directly visualize and quantify the adhesion of leukocytes to the endothelium of small blood vessels (e.g., auricular venules) in real-time in anesthetized mice following treatment.

-

Figure 3: Overall experimental workflow for linking 4PY to CVD.

Implications for Drug Development and Future Research

The identification of the 4PY-VCAM-1 axis as a driver of vascular inflammation opens new avenues for cardiovascular drug development.

-

Therapeutic Targets : The enzymes involved in 4PY synthesis, such as NNMT and AOX1, could be potential targets for inhibition to reduce circulating 4PY levels.

-

Diagnostic Biomarkers : Measuring plasma 4PY levels could help identify individuals with high residual cardiovascular risk who may not be captured by traditional risk assessment tools.[5] This would allow for earlier and more aggressive preventive strategies.

-

Dietary Considerations : These findings raise questions about the widespread fortification of foods with niacin, especially in populations that are not deficient.[3][12] Further research is needed to establish safe upper limits of niacin intake that do not lead to pro-inflammatory levels of 4PY.

Long-term studies are required to fully understand the impact of chronic 4PY elevation on the progression of atherosclerosis and other cardiovascular phenotypes.[1][3]

Conclusion

This compound has emerged from a novel discovery to a clinically relevant molecule implicated in the pathogenesis of cardiovascular disease. Its role as a terminal metabolite of excess niacin that directly promotes vascular inflammation via the upregulation of VCAM-1 provides a mechanistic explanation for the "niacin paradox" and identifies a new pathway contributing to residual cardiovascular risk. The data presented in this guide underscore the importance of this pathway and highlight 4PY as a promising biomarker and therapeutic target for the next generation of cardiovascular disease interventions.

References

- 1. A terminal metabolite of niacin promotes vascular inflammation and contributes to cardiovascular disease risk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Expression of VCAM-1 and E-selectin in an in vivo model of endothelial activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The pathway for the biosynthesis of N 1-methyl-4-pyridone-3-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Experimental Approaches to Evaluate Leukocyte-Endothelial Cell Interactions in Sepsis and Inflammation: (From the Master Class Presentation on Leukocyte-Endothelial Cell Interactions in Inflammation, 41st Annual Conference on Shock 2018) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Endothelial Cell RNA-Seq Data: Differential Expression and Functional Enrichment Analyses to Study Phenotypic Switching - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. iris.univpm.it [iris.univpm.it]

- 10. Improvement of endothelial cell viability at 4 degrees C by addition of lazaroid U74500A to preservation solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. RNA-seq analysis of transcriptomes in thrombin-treated and control human pulmonary microvascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Methyl-4-pyridone-3-carboxamide (4PY): A Novel Mediator of Vascular Inflammation and Cardiovascular Disease

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl-4-pyridone-3-carboxamide (4PY), a terminal metabolite of niacin (Vitamin B3), has recently emerged as a key player in the pathophysiology of cardiovascular disease (CVD).[1][2][3][4] Historically considered an inert breakdown product, recent evidence demonstrates that elevated circulating levels of 4PY are strongly associated with an increased risk of major adverse cardiovascular events (MACE), including myocardial infarction and stroke.[1][3][5] Mechanistic studies have revealed that 4PY is not merely a biomarker but a direct instigator of vascular inflammation, a critical process in the initiation and progression of atherosclerosis.[2][4] This technical guide provides a comprehensive overview of the physiological function of 4PY, with a focus on its role in cardiovascular pathology. It is intended for researchers, scientists, and drug development professionals seeking to understand and potentially target this novel pathway. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the associated biological pathways.

Biosynthesis and Metabolism of 4PY

This compound is a heterocyclic aromatic compound derived from the catabolism of nicotinamide adenine dinucleotide (NAD) and excess dietary niacin.[6][7] The biosynthesis of 4PY is a multi-step process that primarily occurs in the liver. When the body's capacity to utilize niacin for NAD synthesis is exceeded, the surplus enters a "spillover" pathway.[1][3] In this pathway, nicotinamide is methylated to form 1-methylnicotinamide, which is then oxidized by the enzyme aldehyde oxidase to yield both N-methyl-2-pyridone-5-carboxamide (2PY) and 4PY.[6][8][9]

While both 2PY and 4PY are terminal metabolites, recent research indicates that 4PY is the primary driver of the observed pro-inflammatory effects.[5][10] 4PY is also recognized as a uremic toxin, with elevated levels observed in individuals with chronic kidney disease.[3]

Figure 1: Biosynthesis pathway of 4PY from excess niacin.

Physiological Function and Pathophysiological Role in Cardiovascular Disease

The primary physiological consequence of elevated 4PY levels is the induction of vascular inflammation.[2][4] This pro-inflammatory activity directly contributes to the pathogenesis of atherosclerosis and increases the risk of cardiovascular events.

Induction of Vascular Inflammation

In preclinical models, direct administration of 4PY has been shown to cause significant vascular inflammation.[1][2] This inflammatory response is characterized by the upregulation of adhesion molecules on the surface of endothelial cells, which facilitates the recruitment and attachment of leukocytes to the blood vessel wall—a critical initiating event in the formation of atherosclerotic plaques.

Signaling Pathway: Upregulation of VCAM-1

The pro-inflammatory effects of 4PY are mediated, at least in part, through the upregulation of Vascular Cell Adhesion Molecule-1 (VCAM-1).[10] In vitro studies have demonstrated that physiological concentrations of 4PY, but not its isomer 2PY, induce both the mRNA and protein expression of VCAM-1 in human endothelial cells.[10] This increased expression of VCAM-1 on the endothelial surface enhances the adhesion of leukocytes, thereby promoting vascular inflammation.[10]

Figure 2: Signaling pathway of 4PY-induced vascular inflammation.

Quantitative Data Summary

The following tables summarize the key quantitative findings from clinical and preclinical studies on the effects of 4PY.

Table 1: Clinical Association of 4PY with Major Adverse Cardiovascular Events (MACE)

| Cohort | N | Endpoint | Hazard Ratio (HR) per SD increase in 4PY | 95% Confidence Interval (CI) | p-value | Reference |

| US Validation | 2,331 | 3-year MACE | 1.89 | 1.26 - 2.84 | <0.01 | [5] |

| European Validation | 832 | 3-year MACE | 1.99 | 1.26 - 3.14 | <0.01 | [5] |

Table 2: In Vitro Effects of 4PY on VCAM-1 Expression in Human Endothelial Cells

| Treatment | VCAM-1 mRNA Fold Change (vs. Vehicle) | VCAM-1 Protein Fold Change (vs. Vehicle) | Reference |

| 4PY (physiological conc.) | Significantly elevated | Significantly elevated | [10] |

| 2PY (physiological conc.) | No significant change | No significant change | [10] |

Table 3: In Vivo Effects of 4PY in a Mouse Model of Vascular Inflammation

| Treatment | Endpoint | Observation | Reference |

| 4PY | Endothelial VCAM-1 Protein Expression | Significantly increased vs. vehicle control | [10] |

| 4PY | Leukocyte Adhesion to Venules | Significantly increased vs. vehicle control | [10] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to investigate the physiological function of 4PY.

Measurement of 4PY in Biological Samples

-

Method: High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS).[11][12]

-

Sample Preparation: Plasma or urine samples are deproteinized, typically with an organic solvent like acetonitrile.[13] An internal standard is added for quantification. The supernatant is then evaporated and the residue is reconstituted for injection into the LC-MS/MS system.[13]

-

Chromatography: A reverse-phase C18 column is commonly used for separation.[11]

-

Detection: Mass spectrometry is used for sensitive and specific detection and quantification of 4PY.[12]

In Vitro Endothelial Cell Culture and Treatment

-

Cell Line: Human umbilical vein endothelial cells (HUVECs) or other relevant endothelial cell lines.

-

Culture Conditions: Cells are cultured in appropriate endothelial cell growth medium.

-

Treatment: Cells are treated with physiological concentrations of 4PY, its isomer 2PY (as a negative control), or a vehicle control for a specified period (e.g., 4 hours for mRNA analysis, 24 hours for protein analysis).[1]

-

Analysis of VCAM-1 Expression:

Mouse Model of 4PY-Induced Vascular Inflammation

-

Animal Model: C57BL/6 mice are commonly used.

-

Treatment: Mice are administered 4PY or a vehicle control via intraperitoneal injection. To maintain elevated circulating levels, injections may be repeated over a period of several hours.

-

Analysis of Vascular Inflammation:

-

Immunohistochemistry: Aortas are harvested, sectioned, and stained for VCAM-1 and endothelial markers (e.g., PECAM) to visualize and quantify VCAM-1 expression in the endothelium.[14]

-

Intravital Microscopy: This technique is used to directly observe and quantify leukocyte adhesion to the endothelium in living mice, typically in the small venules of the ear or cremaster muscle.[14]

-

Figure 3: Experimental workflows for studying 4PY's effects.

Implications for Drug Development

The discovery of 4PY as a pro-inflammatory mediator opens new avenues for the development of cardiovascular therapeutics. Targeting the 4PY pathway could represent a novel strategy to reduce residual cardiovascular risk that persists despite current standard-of-care treatments. Potential therapeutic approaches could include:

-

Inhibition of 4PY Biosynthesis: Developing small molecule inhibitors of aldehyde oxidase, the enzyme responsible for 4PY production.

-

Blocking 4PY's Pro-inflammatory Effects: Identifying and antagonizing the receptor or cellular uptake mechanism for 4PY on endothelial cells.

-

Enhancing 4PY Clearance: Developing strategies to increase the renal or metabolic clearance of 4PY.

Conclusion

This compound is a physiologically active metabolite of niacin that plays a direct causal role in promoting vascular inflammation and is strongly associated with an increased risk of cardiovascular disease. Its mechanism of action involves the upregulation of VCAM-1 on endothelial cells, leading to enhanced leukocyte adhesion. The elucidation of this novel pathway provides a new framework for understanding and potentially treating residual cardiovascular risk. Further research into the therapeutic targeting of 4PY is warranted and holds promise for the development of new strategies to combat atherosclerotic cardiovascular disease.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. High Concentrations of Circulating 2PY and 4PY—Potential Risk Factor of Cardiovascular Disease in Patients with Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Excess niacin breakdown product fuels inflammation, cardiovascular disease through newly discovered pathway | Cleveland Clinic Research [lerner.ccf.org]

- 5. A terminal metabolite of niacin promotes vascular inflammation and contributes to cardiovascular disease risk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Human Metabolome Database: Showing metabocard for N1-Methyl-4-pyridone-3-carboxamide (HMDB0004194) [hmdb.ca]

- 8. researchgate.net [researchgate.net]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. A terminal metabolite of niacin promotes vascular inflammation and contributes to cardiovascular disease risk - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Simultaneous micro-determination of nicotinamide and its major metabolites, N1-methyl-2-pyridone-5-carboxamide and N1-methyl-4-pyridone-3-carboxamide, by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

The Biological Significance of N-Methyl-4-pyridone-3-carboxamide (4PY) Accumulation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Methyl-4-pyridone-3-carboxamide (4PY), a terminal metabolite of nicotinamide adenine dinucleotide (NAD+) and niacin (Vitamin B3), has emerged as a molecule of significant biological interest. Historically viewed as a simple waste product, recent evidence has implicated its accumulation in the pathophysiology of several chronic diseases. This technical guide provides a comprehensive overview of the biological significance of 4PY accumulation, with a focus on its role in cardiovascular and renal diseases. We present quantitative data on 4PY levels in various physiological and pathological states, detailed experimental protocols for its measurement and functional analysis, and visual representations of its metabolic and signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in drug development investigating the roles of NAD+ metabolism in health and disease.

Introduction to this compound (4PY)

This compound (4PY) is an organic compound derived from the breakdown of niacin and its essential coenzyme derivative, NAD+.[1][2] It is structurally isomeric to N-methyl-2-pyridone-5-carboxamide (2PY), another major niacin metabolite.[3] The formation of 4PY occurs in the final steps of niacin catabolism, where N1-methylnicotinamide (MNA) is oxidized by the enzyme aldehyde oxidase.[2][4]

Under normal physiological conditions, 4PY is excreted in the urine.[1] However, in states of excess niacin intake or impaired renal function, 4PY can accumulate in the plasma and various tissues, leading to potential pathological consequences.[5][6] Emerging research has strongly associated elevated levels of 4PY with an increased risk of cardiovascular disease (CVD) and the progression of chronic kidney disease (CKD), where it is considered a uremic toxin.[5][7][8] This guide delves into the data supporting these associations and the experimental approaches used to study the biological effects of 4PY.

Quantitative Data on 4PY Accumulation

The accumulation of 4PY is a key indicator of altered niacin metabolism and has been quantified in several clinical contexts. The following tables summarize the available quantitative data on 4PY concentrations in plasma/serum and its excretion in urine under normal and diseased conditions.

Table 1: Plasma/Serum Concentrations of this compound (4PY)

| Condition | Subject Group | Mean Concentration (± SD) or Range | Reference(s) |

| Healthy | Adults | 0.26 ± 0.09 µM | [2] |

| Chronic Kidney Disease (CKD) | Stage 3 | 2.61 µM | [6] |

| Stage 4 | 3.17 µM | [6] | |

| Stage 5 | 3.72 µM | [6] | |

| Uremic Patients (General) | Several-fold higher than healthy subjects | [5][7] | |

| Hemodialysis Patients | Significantly elevated, temporarily reduced post-dialysis | [5] | |

| Cardiovascular Disease (CVD) | Patients with high 4PY levels | Associated with a ~2-fold increased risk of major adverse cardiovascular events | [8][9] |

Table 2: Urinary Excretion of this compound (4PY)

| Condition | Subject Group | Mean Excretion Rate (± SD) | Reference(s) |

| Healthy | Japanese Students on self-selected diets | 7.12 ± 3.25 µmol/day | [1] |

Signaling Pathways and Biological Effects

The accumulation of 4PY is not a benign event. It has been shown to actively participate in signaling pathways that promote inflammation, a key process in the pathogenesis of cardiovascular and renal diseases.

NAD+ Catabolism and 4PY Formation

The synthesis of 4PY is the culmination of the NAD+ salvage and degradation pathway. Excess nicotinamide is methylated to N1-methylnicotinamide (MNA), which is then oxidized by aldehyde oxidase to form both 2PY and 4PY.

Figure 1: NAD+ Catabolic Pathway to 4PY and 2PY.

4PY-Induced Vascular Inflammation

A significant pathological effect of 4PY accumulation is the induction of vascular inflammation.[1] Studies have shown that physiological levels of 4PY, but not its isomer 2PY, can induce the expression of Vascular Cell Adhesion Molecule-1 (VCAM-1) on endothelial cells.[10] This upregulation of VCAM-1 promotes the adhesion of leukocytes to the vascular endothelium, a critical early step in the development of atherosclerotic plaques.[1][8]

References

- 1. Excess niacin breakdown product fuels inflammation, cardiovascular disease through newly discovered pathway | Cleveland Clinic Research [lerner.ccf.org]

- 2. sciencedaily.com [sciencedaily.com]

- 3. DOT Language | Graphviz [graphviz.org]

- 4. High Concentrations of Circulating 2PY and 4PY—Potential Risk Factor of Cardiovascular Disease in Patients with Chronic Kidney Disease [mdpi.com]

- 5. newsroom.clevelandclinic.org [newsroom.clevelandclinic.org]

- 6. The complexity of nicotinamide adenine dinucleotide (NAD), hypoxic, and aryl hydrocarbon receptor cell signaling in chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Aldehyde Oxidase Reaction Phenotyping | Evotec [evotec.com]

- 8. Heart disease: Can too much vitamin B3 increase risk? [medicalnewstoday.com]

- 9. consultqd.clevelandclinic.org [consultqd.clevelandclinic.org]

- 10. Aldehyde Oxidase Stability Assay | Domainex [domainex.co.uk]

Methodological & Application

Quantitative Analysis of N-Methyl-4-pyridone-3-carboxamide: A Detailed Guide for Researchers

For Immediate Release

This application note provides detailed protocols and comparative data for the quantification of N-Methyl-4-pyridone-3-carboxamide (N-Me-4-PY), a key metabolite in the nicotinamide adenine dinucleotide (NAD+) catabolic pathway. This document is intended for researchers, scientists, and drug development professionals involved in metabolomics, clinical diagnostics, and pharmaceutical research.

This compound is a significant downstream product of nicotinamide metabolism.[1][2] Its quantification in biological matrices such as urine and plasma is crucial for understanding NAD+ homeostasis, vitamin B3 metabolism, and the pathophysiology of various diseases, including kidney injury.[3] This note details two primary analytical methods: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Metabolic Pathway of this compound

This compound is formed from nicotinamide, a form of vitamin B3 and a precursor to NAD+. Following the degradation of NAD(P)(H), nicotinamide is methylated to form 1-methylnicotinamide (N-Me-Nam).[1][2] Subsequently, N-Me-Nam is oxidized to generate N-methylated pyridones, including N-Me-4-PY.[1] The accurate measurement of N-Me-4-PY provides insights into the flux of the NAD+ metabolic network.

Analytical Methods and Protocols

This section provides detailed protocols for the quantification of N-Me-4-PY in biological samples.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the simultaneous determination of nicotinamide and its major metabolites in urine.

Experimental Workflow

References

HPLC method for N-Methyl-4-pyridone-3-carboxamide analysis in urine

An Application Note and Protocol for the HPLC Analysis of N-Methyl-4-pyridone-3-carboxamide in Urine

Introduction

This compound (4-Py) is a significant metabolite of nicotinamide, a form of vitamin B3.[1][2] As a downstream product in the nicotinamide adenine dinucleotide (NAD+) catabolic pathway, the quantification of 4-Py in urine serves as a valuable biomarker for assessing niacin status and studying metabolic processes.[3][4] This application note provides a detailed high-performance liquid chromatography (HPLC) method for the quantitative analysis of 4-Py in urine, intended for researchers, scientists, and professionals in drug development.

Principle of the Method

This method utilizes reversed-phase HPLC with UV detection to separate and quantify this compound in urine samples. The stationary phase consists of a nonpolar C18 column, while a polar mobile phase is used for elution. The separation is based on the differential partitioning of the analyte and other urine components between the stationary and mobile phases. An internal standard, isonicotinamide, is employed to ensure accuracy and precision by correcting for variations in sample injection and potential matrix effects.[1] Detection is achieved by monitoring the UV absorbance at 260 nm, a wavelength at which 4-Py exhibits significant absorption.[1]

Apparatus and Reagents

Apparatus

-

High-Performance Liquid Chromatography (HPLC) system equipped with:

-

Isocratic or gradient pump

-

Autosampler

-

Column oven

-

UV-Vis detector

-

-

Analytical column: 7-ODS-L (250 mm x 4.6 mm I.D., 7 µm particle size) or equivalent C18 column[1]

-

Data acquisition and processing software

-

Analytical balance

-

pH meter

-

Vortex mixer

-

Centrifuge

-

Syringe filters (0.45 µm)

-

Volumetric flasks and pipettes

Reagents

-

This compound (4-Py) analytical standard

-

Isonicotinamide (Internal Standard, IS)

-

Potassium dihydrogenphosphate (KH2PO4), HPLC grade

-

Acetonitrile, HPLC grade

-

Phosphoric acid (H3PO4), analytical grade

-

Ultrapure water (18.2 MΩ·cm)

Experimental Protocols

1. Preparation of Standard Solutions

-

Stock Standard Solution (1 mg/mL of 4-Py): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of ultrapure water in a volumetric flask.

-

Stock Internal Standard Solution (1 mg/mL of Isonicotinamide): Accurately weigh 10 mg of isonicotinamide and dissolve it in 10 mL of ultrapure water in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock standard solution with ultrapure water to achieve a concentration range appropriate for the expected levels in urine. A typical calibration curve might range from 0.1 µg/mL to 10 µg/mL. To each working standard, add the internal standard to a final concentration of 5 µg/mL.

2. Sample Preparation

-

Thaw frozen urine samples at room temperature.

-

Vortex the samples to ensure homogeneity.

-

Centrifuge the urine samples at 4000 rpm for 10 minutes to pellet any particulate matter.

-

Transfer 100 µL of the supernatant to a clean microcentrifuge tube.

-

Add 890 µL of ultrapure water and 10 µL of the 1 mg/mL internal standard stock solution.

-

Vortex the mixture thoroughly.

-

Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.

3. HPLC Operating Conditions

The following table summarizes the chromatographic conditions for the analysis of this compound.

| Parameter | Value |

| Column | 7-ODS-L (250 mm x 4.6 mm, 7 µm) or equivalent C18 |

| Mobile Phase | 10 mM Potassium Dihydrogenphosphate : Acetonitrile (96:4, v/v), pH adjusted to 3.0 with phosphoric acid[1] |

| Flow Rate | 1.0 mL/min[1] |

| Injection Volume | 20 µL |

| Column Temperature | Ambient or 30°C |

| Detection Wavelength | 260 nm[1] |

| Internal Standard | Isonicotinamide[1] |

| Total Run Time | Approximately 15 minutes[1] |

Data Presentation

Method Validation Parameters

The following table presents typical method validation parameters for the HPLC analysis of this compound in urine, based on literature data.

| Parameter | Typical Value |

| Linearity (r²) | > 0.99[5] |

| Limit of Detection (LOD) | 2 pmol (304 pg)[1] |

| Limit of Quantification (LOQ) | Typically 5-10 pmol |

| Intra-assay Precision (%CV) | < 8%[5] |

| Inter-assay Precision (%CV) | < 8%[5] |

| Recovery | > 80%[5] |

Visualizations

Metabolic Pathway of Nicotinamide

References

- 1. Simultaneous micro-determination of nicotinamide and its major metabolites, N1-methyl-2-pyridone-5-carboxamide and N1-methyl-4-pyridone-3-carboxamide, by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Correlation between niacin equivalent intake and urinary excretion of its metabolites, N'-methylnicotinamide, N'-methyl-2-pyridone-5-carboxamide, and N'-methyl-4-pyridone-3-carboxamide, in humans consuming a self-selected food - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Human Metabolome Database: Showing metabocard for N1-Methyl-4-pyridone-3-carboxamide (HMDB0004194) [hmdb.ca]

- 5. academic.oup.com [academic.oup.com]

LC-MS/MS protocol for detecting N-Methyl-4-pyridone-3-carboxamide in plasma

An LC-MS/MS protocol for the sensitive and specific quantification of N-Methyl-4-pyridone-3-carboxamide (4PY) in plasma has been developed and validated. This method is crucial for researchers, scientists, and drug development professionals studying nicotinamide metabolism and its implications in various physiological and pathological states. 4PY, a major metabolite of nicotinamide (Vitamin B3), is increasingly recognized as a significant biomarker in clinical research.[1][2]

This application note provides a detailed methodology for the analysis of 4PY in plasma samples, including sample preparation, chromatographic separation, and mass spectrometric detection.

Application Notes

Introduction

This compound (also known as N'-methyl-4-pyridone-5-carboxamide or 4PY) is a key downstream metabolite of nicotinamide adenine dinucleotide (NAD) metabolism.[1][2] Its quantification in biological matrices such as plasma is essential for understanding the disposition of nicotinamide and for investigating its role in various health and disease states. The presented LC-MS/MS method offers high sensitivity and specificity for the reliable measurement of 4PY in plasma.

Method Summary

This protocol employs a simple protein precipitation step for plasma sample preparation, followed by reversed-phase liquid chromatography for the separation of 4PY from endogenous plasma components. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode and monitoring a specific Multiple Reaction Monitoring (MRM) transition for 4PY.

Experimental Protocols

1. Materials and Reagents

-

This compound (4PY) reference standard

-

Internal Standard (IS), e.g., 6-chloronicotinamide[3] or a stable isotope-labeled 4PY

-

Acetonitrile (ACN), LC-MS grade

-

Water, LC-MS grade

-

Formic acid (FA), LC-MS grade

-

Human plasma (or species of interest), blank

-

Standard laboratory equipment (pipettes, centrifuges, vials)

2. Standard and Quality Control (QC) Sample Preparation

-

Primary Stock Solutions: Prepare individual stock solutions of 4PY and the IS in a suitable solvent (e.g., methanol or ACN/water) at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the 4PY stock solution in ACN/water (10:90, v/v) to create calibration standards.

-

Spiked Calibration and QC Samples: Spike blank plasma with the working standard solutions to achieve the desired concentration range for the calibration curve and QC samples (low, medium, and high concentrations).

3. Sample Preparation

-

Thaw plasma samples on ice.

-

To 100 µL of plasma sample (blank, standard, QC, or unknown), add 200 µL of ACN containing the internal standard.[3][4]

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the dry residue in 100 µL of the initial mobile phase (e.g., ACN/water, 10:90, v/v with 0.1% formic acid).[3][4]

-

Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatography System: An HPLC or UHPLC system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

| Parameter | Condition |

| LC Column | Waters Spherisorb 5 µm CNRP, 4.6 x 150 mm, or equivalent reversed-phase column |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient Elution | A gradient elution program should be optimized to ensure separation from other metabolites. |

| Flow Rate | 0.5 - 1.0 mL/min |

| Injection Volume | 5 - 20 µL |